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Introduction

Cilastatin is a crucial pharmaceutical agent, recognized for its role as a renal dehydropeptidase
inhibitor.[1][2] This inhibition is vital for preventing the metabolism of certain carbapenem
antibiotics, such as imipenem, thereby prolonging their therapeutic effects.[1][2] The specific
stereoisomer, (R,R)-Cilastatin, is the active form utilized in clinical applications. A thorough
understanding of its three-dimensional structure and conformational flexibility is paramount for
comprehending its mechanism of action, designing novel derivatives, and optimizing its
pharmaceutical properties. This technical guide provides an in-depth analysis of the structure
and conformation of (R,R)-Cilastatin, integrating data from crystallographic studies and
outlining methodologies for further conformational analysis.

Molecular Structure and Properties

(R,R)-Cilastatin is a derivative of the amino acid cysteine and possesses a complex structure
with multiple stereocenters and flexible regions.[2]
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Property Value
Molecular Formula C16H26N205S[3]
Molecular Weight 358.45 g/mol [3]

(22)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-
[[[(1S)-2,2-

IUPAC Name ) ]
dimethylcyclopropyl]carbonyl]Jamino]-2-
heptenoic acid[3]

CAS Registry Number 82009-34-5[3]

Structural Analysis: The Crystalline State

The primary source of high-resolution structural data for (R,R)-Cilastatin comes from X-ray
crystallography, specifically from its co-crystallization with human renal dipeptidase. The
Protein Data Bank (PDB) entry 11TU provides the atomic coordinates of cilastatin in its bound
state.[4]

Crystal Structure Data Summary (PDB ID: 1ITU)

The following table summarizes key structural parameters of (R,R)-Cilastatin as observed in
the 1ITU crystal structure. These parameters define the geometry of the molecule in its
biologically active conformation when bound to its target enzyme.

Parameter Description

Total Structure Weight 84.08 kDa (for the complex)[4]
Atom Count 6,475 (for the complex)[4]
Modeled Residue Count 738 (for the complex)[4]

Note: The data from PDB entry 11TU represents the conformation of cilastatin when bound to
its target enzyme and may not fully represent its conformational preferences in an unbound
state in solution.
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Conformational Analysis

The biological activity of a flexible molecule like (R,R)-Cilastatin is not solely determined by its
solid-state structure but also by the ensemble of conformations it can adopt in solution.
Understanding this conformational landscape is crucial for drug design and development. The
primary experimental and computational techniques for this analysis are Nuclear Magnetic
Resonance (NMR) spectroscopy and molecular modeling.

Experimental Protocols

NMR spectroscopy is a powerful technigue for determining the three-dimensional structure and
dynamics of molecules in solution. For a molecule like (R,R)-Cilastatin, a combination of one-
dimensional and two-dimensional NMR experiments would be employed.

Sample Preparation:

» Dissolve a high-purity sample of (R,R)-Cilastatin sodium salt in a suitable deuterated
solvent (e.g., D20, DMSO-de) to a concentration of approximately 5-10 mM.

o Add a small amount of a reference standard, such as DSS or TMS, for chemical shift
calibration.

o Transfer the solution to a high-quality NMR tube.

Data Acquisition: A suite of NMR experiments should be performed on a high-field NMR
spectrometer (e.g., 500 MHz or higher):

'H NMR: To identify all proton signals and their chemical environments.

e 13C NMR: To identify all carbon signals.

e COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings through
bonds, identifying adjacent protons.

e HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and
carbon atoms.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings, providing information about the connectivity across multiple bonds.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To identify protons that are close in space (typically < 5 A), which is
crucial for determining the three-dimensional fold and conformation of the molecule.

Data Analysis:
» Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
¢ Quantify the NOE cross-peak intensities from the NOESY/ROESY spectra.

o Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from
coupling constants (e.g., via the Karplus equation), as input for structure calculation
programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution conformations
consistent with the experimental data.

Computational conformational Analysis

Computational chemistry provides a powerful avenue to explore the conformational landscape
of a molecule, calculate the relative energies of different conformers, and understand the
factors governing its flexibility.

Methodology:

e Initial Structure Generation: The starting point for a computational conformational analysis
can be the crystal structure from PDB entry 1ITU or a 2D-to-3D conversion of the chemical
structure.

o Conformational Search: A systematic or stochastic search of the conformational space is
performed to identify low-energy conformers. Common methods include:

o Systematic Search: Rotating each rotatable bond by a defined increment. This is
computationally expensive but thorough for molecules with a limited number of rotatable
bonds.
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o Stochastic/Monte Carlo Search: Randomly changing torsional angles and accepting or
rejecting the new conformation based on its energy.

o Molecular Dynamics (MD) Simulation: Simulating the motion of the molecule over time at a
given temperature, allowing it to explore different conformations.

e Energy Minimization and Ranking: Each identified conformation is subjected to geometry
optimization using a suitable force field (e.g., MMFF94, OPLS) or quantum mechanical
method (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum.
The conformers are then ranked based on their relative energies.

o Clustering and Analysis: The resulting low-energy conformations are clustered based on their
structural similarity (e.g., by RMSD) to identify the major conformational families. The
population of each conformer at a given temperature can be estimated using the Boltzmann
distribution.

Visualizations
Molecular Structure of (R,R)-Cilastatin
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(R,R)-Cilastatin Stereochemistry
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Caption: Key functional groups and stereocenters of (R,R)-Cilastatin.
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Workflow for Conformational Analysis
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Combined Structural & Conformational Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1144943#r-r-cilastatin-structural-analysis-and-
conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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